molecular formula C9H8O2 B019393 1-Hydroxy-2-indanone CAS No. 109296-68-6

1-Hydroxy-2-indanone

Cat. No. B019393
M. Wt: 148.16 g/mol
InChI Key: ZDTXQJPNLCLHNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Hydroxy-2-indanone is a chemical compound that belongs to the family of indanone derivatives. It is a white crystalline solid that is soluble in organic solvents such as ethanol, chloroform, and ethyl acetate. It has been widely studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science.

Mechanism Of Action

The mechanism of action of 1-Hydroxy-2-indanone is not fully understood. However, it has been suggested that its pharmacological activities are mediated through the modulation of various signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways. It has also been shown to inhibit the activity of various enzymes, including COX-2 and LOX, which are involved in the inflammatory response.

Biochemical And Physiological Effects

1-Hydroxy-2-indanone has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the inflammatory response. It has also been shown to reduce oxidative stress by scavenging free radicals and increasing the activity of antioxidant enzymes such as SOD and CAT. Additionally, it has been shown to induce apoptosis in cancer cells by activating the caspase cascade.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 1-Hydroxy-2-indanone in lab experiments is its relatively low toxicity and high solubility in organic solvents. This makes it easy to handle and manipulate in the lab. However, one of the main limitations is its relatively low stability, which can make it difficult to store and transport.

Future Directions

There are many potential future directions for the study of 1-Hydroxy-2-indanone. One area of research could be the development of novel synthetic methods for the production of 1-Hydroxy-2-indanone and its derivatives. Another area of research could be the exploration of its potential applications in materials science, such as the synthesis of novel polymers and other materials. Additionally, further studies could be conducted to elucidate its mechanism of action and to explore its potential therapeutic applications in various disease states.

Synthesis Methods

1-Hydroxy-2-indanone can be synthesized through various methods, including the oxidation of 1-indanone using hydrogen peroxide, the reduction of 2-indanone using sodium borohydride, and the reaction of 1-indanone with hydroxylamine hydrochloride. The most common method for the synthesis of 1-Hydroxy-2-indanone is the oxidation of 1-indanone using hydrogen peroxide in the presence of a catalyst such as manganese dioxide.

Scientific Research Applications

1-Hydroxy-2-indanone has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use as a chiral auxiliary in organic synthesis and as a building block for the synthesis of novel materials.

properties

CAS RN

109296-68-6

Product Name

1-Hydroxy-2-indanone

Molecular Formula

C9H8O2

Molecular Weight

148.16 g/mol

IUPAC Name

1-hydroxy-1,3-dihydroinden-2-one

InChI

InChI=1S/C9H8O2/c10-8-5-6-3-1-2-4-7(6)9(8)11/h1-4,9,11H,5H2

InChI Key

ZDTXQJPNLCLHNB-UHFFFAOYSA-N

SMILES

C1C2=CC=CC=C2C(C1=O)O

Canonical SMILES

C1C2=CC=CC=C2C(C1=O)O

Origin of Product

United States

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